1-ethyl-N-(pyridin-3-ylmethyl)piperidin-4-amine
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Overview
Description
1-ethyl-N-(pyridin-3-ylmethyl)piperidin-4-amine is a compound with the molecular formula C13H21N3. It is a derivative of piperidine, a six-membered heterocyclic amine, and contains a pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-ethyl-N-(pyridin-3-ylmethyl)piperidin-4-amine typically involves the following steps:
Reductive Amination: This method involves the condensation of an amine with an aldehyde or ketone, followed by the reduction of the resulting imine.
Hydrogenation: The hydrogenation of pyridine derivatives using cobalt, ruthenium, or nickel-based nanocatalysts can also be employed.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and the use of continuous flow reactors, can be applied to enhance yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
1-ethyl-N-(pyridin-3-ylmethyl)piperidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridine ring to piperidine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon or other metal catalysts.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: N-oxides of the pyridine ring.
Reduction: Piperidine derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
1-ethyl-N-(pyridin-3-ylmethyl)piperidin-4-amine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Biological Studies: The compound is used in studies related to receptor binding and enzyme inhibition.
Industrial Applications: It serves as an intermediate in the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-ethyl-N-(pyridin-3-ylmethyl)piperidin-4-amine involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
1-(Pyridin-3-ylmethyl)piperidin-4-amine: Similar structure but lacks the ethyl group on the piperidine ring.
Piperidine Derivatives: Various substituted piperidines with different functional groups.
Uniqueness
1-ethyl-N-(pyridin-3-ylmethyl)piperidin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the pyridine and piperidine rings makes it a versatile scaffold for drug design .
Properties
Molecular Formula |
C13H21N3 |
---|---|
Molecular Weight |
219.33 g/mol |
IUPAC Name |
1-ethyl-N-(pyridin-3-ylmethyl)piperidin-4-amine |
InChI |
InChI=1S/C13H21N3/c1-2-16-8-5-13(6-9-16)15-11-12-4-3-7-14-10-12/h3-4,7,10,13,15H,2,5-6,8-9,11H2,1H3 |
InChI Key |
MEMKYSORPVEPEL-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCC(CC1)NCC2=CN=CC=C2 |
Origin of Product |
United States |
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